An In-Depth Technical Guide to 4-Bromo-2-ethoxythiazole for Researchers
An In-Depth Technical Guide to 4-Bromo-2-ethoxythiazole for Researchers
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-Bromo-2-ethoxythiazole, a key heterocyclic building block in medicinal chemistry and materials science. This document details its chemical properties, synthesis, and reactivity, with a focus on its application in the development of novel therapeutic agents. Detailed experimental protocols for its synthesis and subsequent functionalization via various palladium-catalyzed cross-coupling reactions are provided. Furthermore, this guide explores the biological significance of 4-Bromo-2-ethoxythiazole derivatives, highlighting their potential as kinase inhibitors, antimicrobial, and anticancer agents, supported by available quantitative data.
Introduction
Thiazole and its derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities. The thiazole ring is a key structural motif in numerous clinically approved drugs and biologically active molecules. The introduction of a bromine atom at the 4-position and an ethoxy group at the 2-position of the thiazole ring affords 4-Bromo-2-ethoxythiazole, a versatile synthetic intermediate. The presence of the bromine atom provides a reactive handle for a wide range of functionalization reactions, particularly palladium-catalyzed cross-coupling reactions, enabling the synthesis of diverse libraries of novel compounds for drug discovery and materials science applications.
Chemical Properties
A summary of the key chemical properties of 4-Bromo-2-ethoxythiazole is presented in the table below.
| Property | Value |
| IUPAC Name | 4-bromo-2-ethoxy-1,3-thiazole |
| Synonyms | 4-Bromo-2-ethoxy-1,3-thiazole, 4-Bromo-1,3-thiazol-2-yl ethyl ether |
| CAS Number | 240816-34-6[1] |
| Molecular Formula | C₅H₆BrNOS[2] |
| Molecular Weight | 208.08 g/mol [2] |
| Appearance | Not explicitly found in search results, but likely a liquid or low-melting solid. |
| Solubility | Not explicitly found in search results, but likely soluble in common organic solvents. |
| Predicted XlogP | 2.6[2] |
Synthesis of 4-Bromo-2-ethoxythiazole
The synthesis of 4-Bromo-2-ethoxythiazole can be envisioned as a two-step process: the formation of the 2-ethoxythiazole core followed by bromination at the 4-position.
Synthesis of 2-Ethoxythiazole
The Hantzsch thiazole synthesis is a classical and versatile method for the preparation of thiazole derivatives.[3][4] For the synthesis of 2-ethoxythiazole, a plausible approach involves the reaction of an α-haloketone or α-haloaldehyde with a thioamide equivalent bearing an ethoxy group. A potential route could involve the reaction of ethyl 2-chloroacetoacetate with ethyl thioformate.
Experimental Protocol: Hantzsch Synthesis of 2-Alkoxythiazoles (General)
-
Materials: α-halo ketone/aldehyde, thioamide or thiourea derivative, ethanol or a similar protic solvent.
-
Procedure:
-
Dissolve the α-halo ketone/aldehyde (1.0 eq) and the thioamide/thiourea derivative (1.0-1.2 eq) in ethanol.
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect the solid by filtration. Otherwise, concentrate the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
-
Bromination of 2-Ethoxythiazole
The bromination of the 2-ethoxythiazole intermediate at the 4-position can be achieved using a suitable brominating agent such as N-bromosuccinimide (NBS) or bromine (Br₂).[5][6] The electron-donating nature of the ethoxy group at the 2-position directs the electrophilic substitution to the 5-position; however, direct bromination at the 4-position can be achieved under specific conditions or through alternative synthetic routes.
Experimental Protocol: Bromination of Thiazole Derivatives (General)
-
Materials: 2-substituted thiazole, N-bromosuccinimide (NBS) or Bromine (Br₂), solvent (e.g., chloroform, acetic acid), radical initiator (for NBS, e.g., AIBN or benzoyl peroxide, if required).
-
Procedure:
-
Dissolve the 2-substituted thiazole (1.0 eq) in a suitable solvent in a round-bottom flask.
-
If using NBS, add NBS (1.0-1.1 eq) and a catalytic amount of a radical initiator. If using Br₂, add it dropwise to the solution.
-
Stir the reaction mixture at room temperature or with gentle heating, monitoring the reaction by TLC.
-
Upon completion, quench any excess bromine with a solution of sodium thiosulfate.
-
Extract the product with an organic solvent, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure and purify the crude product by column chromatography.
-
Workflow for the Synthesis of 4-Bromo-2-ethoxythiazole
Caption: Synthetic workflow for 4-Bromo-2-ethoxythiazole.
Spectroscopic Data
While specific experimental spectra for 4-Bromo-2-ethoxythiazole were not found in the literature search, the expected spectroscopic characteristics can be predicted based on its structure and data from similar compounds.
Predicted Spectroscopic Data
| Technique | Predicted Features |
| ¹H NMR | A singlet for the C5-H of the thiazole ring, a quartet for the -OCH₂- protons, and a triplet for the -CH₃ protons of the ethoxy group. |
| ¹³C NMR | Signals for the C2, C4, and C5 carbons of the thiazole ring, and signals for the -OCH₂- and -CH₃ carbons of the ethoxy group. |
| Mass Spec (MS) | A molecular ion peak corresponding to the mass of C₅H₆BrNOS (m/z ≈ 208), with a characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br in approximately 1:1 ratio). |
| Infrared (IR) | Characteristic C-H, C=N, C=C, and C-O stretching and bending vibrations. |
Reactivity and Functionalization
The bromine atom at the 4-position of 4-Bromo-2-ethoxythiazole is the primary site for functionalization, making it a valuable substrate for various palladium-catalyzed cross-coupling reactions. These reactions allow for the introduction of a wide range of substituents, leading to the synthesis of diverse chemical libraries.
Palladium-Catalyzed Cross-Coupling Reactions
The following sections detail the general protocols for key palladium-catalyzed cross-coupling reactions that can be applied to 4-Bromo-2-ethoxythiazole.
The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds between an organohalide and an organoboron compound.[7][8][9]
Experimental Protocol: Suzuki-Miyaura Coupling (General) [7][9]
-
Materials: 4-Bromo-2-ethoxythiazole (1.0 eq), arylboronic acid (1.1-1.5 eq), palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), 1-5 mol%), base (e.g., K₂CO₃, K₃PO₄, 2.0-3.0 eq), anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF).
-
Procedure:
-
To a dry Schlenk flask, add 4-Bromo-2-ethoxythiazole, the arylboronic acid, the palladium catalyst, and the base.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Add the anhydrous solvent via syringe.
-
Heat the reaction mixture to 80-110 °C and stir for 4-24 hours, monitoring by TLC.
-
After cooling, perform a standard aqueous workup.
-
Purify the product by column chromatography.
-
Catalytic Cycle of Suzuki-Miyaura Coupling
Caption: Catalytic cycle of the Suzuki-Miyaura coupling.
The Stille coupling enables the formation of carbon-carbon bonds by reacting an organohalide with an organostannane reagent.[9]
Experimental Protocol: Stille Coupling (General)
-
Materials: 4-Bromo-2-ethoxythiazole (1.0 eq), organostannane reagent (1.1-1.2 eq), palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), anhydrous and degassed solvent (e.g., toluene).
-
Procedure:
-
To an oven-dried Schlenk flask, add 4-Bromo-2-ethoxythiazole and the palladium catalyst.
-
Evacuate and backfill the flask with an inert gas (Argon) three times.
-
Add the anhydrous, degassed solvent via syringe and stir for 5 minutes.
-
Add the organostannane reagent via syringe.
-
Heat the reaction mixture to 90-110 °C and monitor by TLC.
-
After cooling, perform a standard workup and purify by column chromatography.
-
The Sonogashira coupling is used to form carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[3]
Experimental Protocol: Sonogashira Coupling (General) [3]
-
Materials: 4-Bromo-2-ethoxythiazole (1.0 eq), terminal alkyne (1.1-1.5 eq), palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-5 mol%), copper(I) iodide (CuI, 2-10 mol%), amine base (e.g., triethylamine, diisopropylamine, 2-3 eq), anhydrous solvent (e.g., THF, toluene, DMF).
-
Procedure:
-
To a dry Schlenk tube under an inert atmosphere, add 4-Bromo-2-ethoxythiazole, the palladium catalyst, and copper(I) iodide.
-
Add the anhydrous solvent, followed by the amine base and the terminal alkyne via syringe.
-
Stir the reaction mixture at room temperature or heat to 40-80 °C, monitoring by TLC.
-
After cooling, dilute with an organic solvent and wash with water or saturated aqueous ammonium chloride.
-
Dry the organic layer, concentrate, and purify by column chromatography.
-
The Heck reaction forms a substituted alkene by reacting an unsaturated halide with an alkene in the presence of a base and a palladium catalyst.
Experimental Protocol: Heck Reaction (General)
-
Materials: 4-Bromo-2-ethoxythiazole (1.0 eq), alkene (1.1-1.5 eq), palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%), phosphine ligand (e.g., PPh₃), base (e.g., Et₃N, K₂CO₃), solvent (e.g., DMF, acetonitrile).
-
Procedure:
-
In a reaction vessel, combine 4-Bromo-2-ethoxythiazole, the palladium catalyst, the phosphine ligand, and the base.
-
Add the alkene and the solvent.
-
Heat the reaction mixture to 80-140 °C, monitoring by TLC.
-
After cooling, filter off any solids and concentrate the filtrate.
-
Perform a standard workup and purify by column chromatography.
-
The Buchwald-Hartwig amination is a method for the synthesis of carbon-nitrogen bonds by coupling an amine with an aryl halide.[10][11]
Experimental Protocol: Buchwald-Hartwig Amination (General) [10]
-
Materials: 4-Bromo-2-ethoxythiazole (1.0 eq), amine (1.0-1.2 eq), palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), phosphine ligand (e.g., Xantphos, 2-4 mol%), base (e.g., NaOtBu, Cs₂CO₃, 1.2-2.0 eq), anhydrous solvent (e.g., toluene, dioxane).
-
Procedure:
-
To a dry Schlenk tube, add the palladium catalyst, the phosphine ligand, and the base.
-
Evacuate and backfill with an inert gas.
-
Add a solution of 4-Bromo-2-ethoxythiazole and the amine in the anhydrous solvent.
-
Heat the reaction mixture to 80-110 °C, monitoring by TLC.
-
After cooling, perform a standard workup and purify by column chromatography.
-
Experimental Workflow for Palladium-Catalyzed Cross-Coupling
Caption: General workflow for cross-coupling reactions.
Applications in Medicinal Chemistry
Thiazole derivatives are known to exhibit a wide range of biological activities, and 4-Bromo-2-ethoxythiazole serves as a key starting material for the synthesis of potentially bioactive molecules.
Kinase Inhibitors
The thiazole scaffold is a privileged structure in the design of kinase inhibitors. Derivatives of 2-aminothiazoles and other substituted thiazoles have shown potent inhibitory activity against various kinases involved in cell signaling pathways dysregulated in diseases like cancer. While specific data for 4-(2-Fluorophenyl)-2-methylthiazole was unavailable, other thiazole derivatives have shown significant kinase inhibitory activity. For instance, some 2-aminothiazoles exhibit sub-nanomolar to nanomolar IC₅₀ values against Src family kinases, and certain diphenylthiazoles inhibit Bruton's tyrosine kinase (BTK) with IC₅₀ values in the low micromolar range.[12] A series of 4-aryl-5-aminomethyl-thiazole-2-amines were found to be potent ROCK II inhibitors, with one compound showing an IC₅₀ value of 20 nM.[4]
Anticancer Activity
Derivatives of 4-bromothiazole have demonstrated significant anticancer potential. For example, (4-bromo-2-(piperidin-1-yl)thiazol-5-yl)(phenyl)methanone has been shown to inhibit Na+/K+-ATPase and Ras oncogene activity in cancer cells.[13] Other studies on various thiazole derivatives have reported IC₅₀ values against different cancer cell lines, highlighting the potential of this scaffold in oncology research. For instance, certain thiazole derivatives have shown IC₅₀ values in the low micromolar range against cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer).[14][15]
Reported IC₅₀ Values for Thiazole Derivatives Against Cancer Cell Lines
| Compound Class | Cell Line | IC₅₀ (µM) |
| Thiazole-based copper complexes | MCF7 | 82.64 - 105.56[15] |
| Hydrazone derivatives | MCF-7 | 27.39 - 34.37[16] |
| Hydrazone derivatives | A549 | 45.24 - 61.50[16] |
| Thiazole derivatives | Bcl-2 Jurkat | < 34.77[14] |
| Thiazole derivatives | A-431 | < 34.31[14] |
| Thiazole derivatives | MGC803 | 3.15[14] |
| Thiazole derivatives | HTC-116 | 8.17[14] |
| Thiazolyl-hydrazono-ethylthiazoles | HCT-116 | 6.6[14] |
| Thiazolyl-hydrazono-ethylthiazoles | HepG2 | 4.9[14] |
Antimicrobial Activity
Thiazole-containing compounds have also been investigated for their antimicrobial properties. Various synthetic derivatives have shown activity against a range of bacterial and fungal strains. The development of new antimicrobial agents is crucial in the face of growing antibiotic resistance, and the thiazole scaffold provides a promising starting point for the design of novel antimicrobial drugs.
Signaling Pathway Inhibition by a Thiazole Derivative
Caption: Inhibition of Ras signaling by a thiazole derivative.
Conclusion
4-Bromo-2-ethoxythiazole is a valuable and versatile building block for organic synthesis, particularly in the fields of medicinal chemistry and materials science. Its straightforward synthesis and the reactivity of the bromine atom at the 4-position allow for extensive functionalization through a variety of reliable palladium-catalyzed cross-coupling reactions. The resulting derivatives have shown significant potential as kinase inhibitors, anticancer agents, and antimicrobial compounds. This technical guide provides researchers with a solid foundation of the chemical properties, synthesis, and reactivity of 4-Bromo-2-ethoxythiazole, along with detailed experimental protocols to facilitate its use in the laboratory. Further exploration of the structure-activity relationships of its derivatives will undoubtedly lead to the discovery of novel molecules with important therapeutic and technological applications.
References
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